molecular formula C7H14ClN3O2 B2745950 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride CAS No. 2309474-74-4

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride

Cat. No.: B2745950
CAS No.: 2309474-74-4
M. Wt: 207.66
InChI Key: KXKYGDLVZRJTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocyclic core. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and ability to participate in hydrogen bonding, making it a common pharmacophore in medicinal chemistry . The ethoxymethyl substituent at the 5-position of the oxadiazole ring enhances lipophilicity, while the ethanamine side chain at the 3-position provides a primary amine functionality, typically stabilized as a hydrochloride salt to improve aqueous solubility .

Properties

IUPAC Name

1-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2.ClH/c1-3-11-4-6-9-7(5(2)8)10-12-6;/h5H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKYGDLVZRJTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=NO1)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the ethoxymethyl and ethanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. This is followed by the alkylation of the ring with ethoxymethyl and the subsequent introduction of the ethanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .

Comparison with Similar Compounds

Table 1: Key Properties of 1,2,4-Oxadiazole Derivatives

Compound Name Substituent (5-position) Molecular Formula Molecular Weight (g/mol) LogP* Solubility (HCl salt) Key References
1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine HCl Ethoxymethyl C₇H₁₄ClN₃O₂ 207.66 ~1.2 High (polar solvents) Inferred
2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine HCl Trifluoromethyl C₅H₆ClF₃N₃O 234.57 1.8 Moderate
1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine HCl Difluoromethyl C₅H₇ClF₂N₃O 198.58 1.0 High
(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine HCl Ethyl C₅H₁₀ClN₃O 163.61 0.9 High
N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine HCl None (parent oxadiazole) C₅H₁₀ClN₃O 163.61 -0.3 Very high

*LogP values estimated via XLogP3 or analogous methods.

Key Observations :

  • Lipophilicity : The trifluoromethyl group (LogP ~1.8) increases hydrophobicity compared to ethoxymethyl (LogP ~1.2) due to strong electron-withdrawing effects . Ethyl and difluoromethyl substituents balance polarity and lipophilicity (LogP 0.9–1.0) .
  • Solubility: Hydrochloride salts universally improve aqueous solubility. The ethoxymethyl derivative is predicted to exhibit high solubility in polar solvents like ethanol or water, akin to its ethyl analog .

Protein Binding and Hydrogen Bonding

Structural analogs demonstrate interactions with proteins such as HSP90 and sphingosine-1-phosphate receptors (S1PRs):

  • Trifluoromethyl derivative : The CF₃ group enhances binding to hydrophobic pockets in proteins like S1PR1, as seen in ASP4058 hydrochloride (a clinical candidate for autoimmune disorders) .
  • Ethyl derivative : The ethyl group in (5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine HCl participates in van der Waals interactions with residues like LYS546 in HSP90, similar to antiplasmodial indole derivatives .
  • Ethoxymethyl derivative : Predicted to form hydrogen bonds via its ether oxygen (e.g., with GLU527 in HSP90) and the primary amine (e.g., with TYR604), analogous to Compound 1 (tryptamine HCl) .

Biological Activity

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and the mechanisms through which it exerts its effects.

  • Molecular Formula : C7_7H14_{14}ClN3_3O2_2
  • Molecular Weight : 207.66 g/mol
  • CAS Number : 2309474-74-4

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antiproliferative Effects : Preliminary studies suggest that 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride can inhibit cell proliferation in various cancer cell lines. This activity is often linked to its ability to interact with critical cellular pathways.
  • Immune Modulation : In a study involving mouse splenocytes, the compound demonstrated the ability to rescue immune cells from apoptosis, indicating potential applications in immunotherapy .

The biological activity of this compound is thought to stem from its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or receptors involved in cell signaling pathways. Ongoing research aims to elucidate these mechanisms further.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride. Here’s a comparative analysis:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-1,2,4-oxadiazol-3-amineContains a methyl group at the 5-positionSimpler structure; studied for different biological activities
Thiazole DerivativesContains sulfur instead of oxygen in the ringDifferent biological profiles due to sulfur presence
Benzimidazole DerivativesContains a fused benzene ringKnown for diverse pharmacological activities

The unique arrangement of functional groups in 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride contributes to its distinct chemical and biological properties that differentiate it from similar compounds.

Synthesis Pathways

The synthesis of 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine typically involves cyclization reactions. A common method includes:

  • Formation of Oxadiazole Ring : Reacting ethoxymethyl derivatives with hydrazine derivatives.
  • Amine Functionalization : Subsequent addition of ethyl amine to form the final product.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Study on Immune Response : A PhD thesis explored the effects of oxadiazole derivatives on immune cells, highlighting that compounds similar to 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine can significantly enhance immune responses by modulating PD-1/PD-L1 interactions .
  • Cytotoxicity Assays : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines at nanomolar concentrations. The mechanisms involve inducing apoptosis and disrupting cellular signaling pathways .

Q & A

What synthetic strategies are recommended for preparing 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride?

Level: Basic
Answer:
The synthesis typically involves constructing the 1,2,4-oxadiazole ring through cyclization reactions. A common approach includes:

Formation of the oxadiazole core : Reacting a nitrile precursor with hydroxylamine to form an amidoxime intermediate, followed by cyclization using reagents like carbodiimides or acyl chlorides .

Ethoxymethyl introduction : Alkylation of the oxadiazole intermediate with ethoxymethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Amine functionalization : Coupling the oxadiazole moiety with ethanamine derivatives, followed by hydrochloride salt formation via HCl gas or aqueous HCl .
Key validation : Monitor reaction progress via TLC or LC-MS, and confirm purity through elemental analysis and NMR.

What safety protocols are critical when handling this compound in the laboratory?

Level: Basic
Answer:
Adhere to general hydrochloride salt handling guidelines:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents .
  • Storage : Keep in a dry, cool environment (<25°C) in airtight containers to prevent hydrolysis .

How does the oxadiazole ring contribute to the compound’s biological activity?

Level: Advanced
Answer:
The 1,2,4-oxadiazole ring enhances bioactivity through:

  • Electron-deficient properties : Facilitates π-π stacking with aromatic residues in enzyme binding pockets (e.g., kinases or GPCRs) .
  • Metabolic stability : Resistance to oxidative degradation compared to triazole analogs .
  • Hydrogen bonding : The N-O-N motif interacts with catalytic residues, as shown in molecular docking studies .
    Methodological note : Validate interactions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What analytical techniques are optimal for assessing enantiomeric purity?

Level: Advanced
Answer:
For chiral resolution:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (80:20) and 0.1% diethylamine at 1.0 mL/min .
  • Polarimetry : Compare specific rotation values with literature data for the (R)- and (S)-enantiomers .
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Cu-Kα radiation) .
    Note : Enantiomeric impurities >2% can significantly alter pharmacological profiles .

How should researchers address contradictions in reported biological activity data?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Structural variability : Enantiomeric ratios or salt forms (e.g., free base vs. hydrochloride) .
  • Assay conditions : Variations in buffer pH, ionic strength, or cell lines (e.g., HEK293 vs. CHO for receptor studies) .
    Resolution strategy :

Re-test the compound under standardized protocols (e.g., NIH Assay Guidance Manual).

Perform dose-response curves (IC₅₀/EC₅₀) to confirm potency thresholds .

Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

What methods are recommended for characterizing the hydrochloride salt form?

Level: Basic
Answer:
Key techniques include:

  • X-ray diffraction (XRD) : Confirm crystal lattice structure and counterion placement .
  • Thermogravimetric analysis (TGA) : Assess decomposition temperature and hygroscopicity .
  • ¹H/¹³C NMR in D₂O : Verify protonation of the amine group (δ ~2.8–3.2 ppm) .
  • Ion chromatography : Quantify chloride content (theoretical ~14.5% for C₇H₁₄ClN₃O₂·HCl) .

How do structural modifications (e.g., ethoxymethyl vs. chlorophenoxy) impact solubility and bioavailability?

Level: Advanced
Answer:

  • Ethoxymethyl group : Enhances aqueous solubility (logP reduction by ~0.5 units) via ether oxygen hydrogen bonding .
  • Chlorophenoxy analogs : Increase lipophilicity (logP +1.2), improving blood-brain barrier penetration but reducing renal clearance .
    Experimental design :

Measure logP via shake-flask method (octanol/water).

Assess solubility in PBS (pH 7.4) and simulated gastric fluid .

Perform pharmacokinetic studies in rodent models to calculate AUC and t₁/₂ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.